![molecular formula C9H11N3O3 B2714866 N-ethyl-N-(5-nitropyridin-2-yl)acetamide CAS No. 115474-10-7](/img/structure/B2714866.png)
N-ethyl-N-(5-nitropyridin-2-yl)acetamide
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Overview
Description
“N-ethyl-N-(5-nitropyridin-2-yl)acetamide” is a chemical compound with the CAS Number: 115474-10-7 . It has a molecular weight of 209.2 and its IUPAC name is N-ethyl-N-(5-nitropyridin-2-yl)acetamide .
Molecular Structure Analysis
The InChI code for “N-ethyl-N-(5-nitropyridin-2-yl)acetamide” is 1S/C9H11N3O3/c1-3-11(7(2)13)9-5-4-8(6-10-9)12(14)15/h4-6H,3H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
“N-ethyl-N-(5-nitropyridin-2-yl)acetamide” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
- Targeted Kinase Inhibition : N-ethyl-N-(5-nitropyridin-2-yl)acetamide derivatives have been explored as potential kinase inhibitors. These compounds may selectively block specific kinases involved in disease pathways, such as cancer or inflammation .
- Anti-Cancer Agents : Researchers investigate the cytotoxic activity of novel N-pyridinyl-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide analogs. Some of these compounds exhibit promising inhibitory effects against cancer cell lines, including MDA-MB-231 .
- Suzuki–Miyaura Cross-Coupling : N-ethyl-N-(5-nitropyridin-2-yl)acetamide can serve as a substrate in Suzuki–Miyaura cross-coupling reactions. This versatile synthetic method allows for the construction of complex molecules by coupling aryl or heteroaryl boronic acids with aryl halides .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .
properties
IUPAC Name |
N-ethyl-N-(5-nitropyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-3-11(7(2)13)9-5-4-8(6-10-9)12(14)15/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVOEVFIAAUKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(5-nitropyridin-2-yl)acetamide |
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